molecular formula C16H11Br2NO2 B1230107 5,7-dibromo-N-(p-methylbenzyl)isatin

5,7-dibromo-N-(p-methylbenzyl)isatin

Cat. No.: B1230107
M. Wt: 409.07 g/mol
InChI Key: ROACAUYKHASZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-N-(p-methylbenzyl)isatin is a novel, synthetic small-molecule compound that demonstrates potent and selective cytotoxicity against a range of human cancer cell lines. As a key subject of investigation in anti-cancer research, it has been identified as the most active compound in a series of N-alkyl-substituted isatins, exhibiting sub-micromolar IC50 values. Its activity is particularly pronounced in leukemia and lymphoma cell lines, such as U937 and Jurkat cells, where it has shown to inhibit metabolic activity at concentrations as low as 0.49 µM . The primary mechanism of action of this compound is the disruption of microtubule dynamics. It functions as a potent microtubule-destabilizing agent, effectively inhibiting tubulin polymerization in a manner comparable to established anticancer drugs like vinblastine . This disruption of the cellular cytoskeleton leads to a dramatic alteration of cell morphology, cell cycle arrest at the G2/M phase, and subsequent induction of programmed cell death, or apoptosis, through the activation of effector caspases-3 and -7 . The presence of the 5,7-dibromo and N-p-methylbenzyl substituents is critical for this high level of cytotoxic activity . Given its well-characterized and effective mechanism, this compound is an essential research tool for scientists studying mitotic inhibitors, investigating apoptosis pathways, and developing novel chemotherapeutic strategies. It is offered as a high-purity compound to ensure reliable and reproducible results in biochemical and cell-based assays. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H11Br2NO2

Molecular Weight

409.07 g/mol

IUPAC Name

5,7-dibromo-1-[(4-methylphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C16H11Br2NO2/c1-9-2-4-10(5-3-9)8-19-14-12(15(20)16(19)21)6-11(17)7-13(14)18/h2-7H,8H2,1H3

InChI Key

ROACAUYKHASZRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3Br)Br)C(=O)C2=O

Synonyms

5,7-dibromo-N-(4-methylbenzyl)isatin
5,7-dibromo-N-(p-methylbenzyl)isatin

Origin of Product

United States

Scientific Research Applications

Synthesis of 5,7-Dibromo-N-(p-methylbenzyl)isatin

The compound is synthesized through a series of chemical reactions involving isatin derivatives. The initial step typically involves bromination of isatin to introduce bromine atoms at the 5 and 7 positions. Subsequent N-alkylation with p-methylbenzylamine yields the final product. The synthesis pathway can be summarized as follows:

  • Bromination of Isatin : Isatin is treated with bromine to yield 5,7-dibromoisatin.
  • N-Alkylation : The dibromoisatin is then reacted with p-methylbenzylamine under basic conditions to form this compound.

Anticancer Properties

Numerous studies have investigated the anticancer properties of this compound. Notably:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including U937 (human leukemia) and Jurkat cells. In one study, it was noted that this compound inhibited metabolic activity at low concentrations (IC50 values < 5 µM) across multiple cancer types, indicating strong potential as an anticancer agent .
  • Mechanism of Action : The mechanism involves dual inhibition of tubulin polymerization and the Akt signaling pathway. This dual action disrupts cellular processes essential for cancer cell survival and proliferation .

Structure-Activity Relationship

The activity of this compound can be enhanced through structural modifications. For instance:

  • N-Alkylation Variants : Variations in the N-alkyl chain length and functional groups have been explored to improve lipophilicity and cytotoxicity. Compounds with different alkyl chains showed varied efficacy against cancer cell lines .

Case Studies

  • Cytotoxicity Evaluation : In a detailed study, this compound was evaluated against four human cancer cell lines (HT29, MCF-7, A549, UACC903). Results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 1.09 µM against MDA-MB-231 (a metastatic breast adenocarcinoma) .
  • Antimicrobial Activity : Preliminary studies also indicated that this compound possesses antimicrobial properties, inhibiting metabolic activity in bacterial cultures . This suggests potential applications beyond oncology.

Summary Table of Biological Activities

PropertyObservationReference
CytotoxicityIC50 < 5 µM in multiple cancer cell lines
MechanismDual inhibition of tubulin polymerization and Akt
Antimicrobial ActivitySignificant inhibition of bacterial metabolic activity

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Cytotoxicity

The biological activity of N-alkylisatins is highly dependent on the substituent’s electronic and steric properties. Key analogues and their properties are summarized below:

Table 1: Cytotoxicity and Mechanisms of N-Alkylisatin Derivatives
Compound Name Substituent IC50 (µM) Key Mechanisms Notable Findings References
5,7-Dibromo-N-(p-methylbenzyl)isatin p-methylbenzyl 0.49 (U937, Jurkat) Tubulin inhibition, caspase activation Most potent in SAR studies
5,7-Dibromo-N-(p-trifluoromethylbenzyl)isatin p-CF3benzyl 0.8–1.2 (MCF-7) Tubulin inhibition, PI3K/Akt pathway In vivo efficacy in breast cancer
5,7-Dibromo-N-(p-hydroxymethylbenzyl)isatin (HMB-isatin) p-CH2OHbenzyl 1.45–1.65 (MCF-7) Microtubule destabilization Used in PEGylated liposomes
5,7-Dibromo-N-(p-thiocyanomethylbenzyl)isatin (KS99) p-SCN-benzyl 1.09–3.24 (HT-29) Dual tubulin/Akt inhibition Dual-mechanism antitumor agent
5,7-Dibromo-N-(naphthalen-2-ylmethyl)isatin (N2M-isatin) Naphthylmethyl 2.1–5.5 (A549) Tubulin interaction Broader carcinoma activity

Mechanistic Divergence

  • Tubulin vs. Dual Inhibitors: While the target compound and HMB-isatin primarily target tubulin, KS99 and selenocyanate derivatives (e.g., 5,7-dibromo-N-(p-selenocyanatobenzyl)isatin) exhibit dual inhibition of tubulin and Akt, enhancing their potency in colon and lung cancers .
  • Electron-Withdrawing vs. Donor Groups: The p-CF3 substituent (electron-withdrawing) in 5,7-dibromo-N-(p-trifluoromethylbenzyl)isatin enhances binding to kinase domains, whereas the p-methyl group (electron-donating) in the target compound improves membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Linkers : Bulky aromatic groups (e.g., naphthylmethyl in N2M-isatin) reduce potency against leukemia but broaden activity against solid tumors .
  • Functional Group Hybridization: Thiocyanate/selenocyanate moieties (KS99) introduce dual mechanisms but increase metabolic instability compared to the more stable methylbenzyl group .

Q & A

Basic: What are the standard synthetic protocols for 5,7-dibromo-N-(p-methylbenzyl)isatin?

Answer:
The synthesis involves a two-step alkylation and substitution process:

Alkylation : 5,7-dibromoisatin is reacted with 1,4-bis(bromomethyl)benzene in the presence of K₂CO₃ in DMF to form the intermediate 5,7-dibromo-N-(p-bromomethylbenzyl)isatin .

Substitution : The intermediate undergoes nucleophilic substitution with KSCN or KSeCN in anhydrous acetonitrile to introduce thiocyanate or selenocyanate groups, yielding the final product .
Purification is achieved via silica gel chromatography (hexanes/EtOAc or CH₂Cl₂) . Key characterization methods include ¹H/¹³C NMR, HRMS, and melting point analysis .

Basic: What is the primary mechanism of action in cancer cells?

Answer:
The compound destabilizes microtubules by binding to tubulin at the colchicine site, inhibiting polymerization and inducing G2/M cell cycle arrest. This mechanism is supported by:

  • Tubulin polymerization assays : Reduced polymerization rates in vitro .
  • Caspase activation : Effector caspases-3/7 are activated, triggering apoptosis .

Advanced: How do selenocyanate vs. thiocyanate substituents affect anticancer activity?

Answer:

  • Selenocyanate derivatives (e.g., 5,7-dibromo-N-(p-selenocyanatomethylbenzyl)isatin): Exhibit higher potency against MCF-7 breast cancer (IC₅₀: 1.45–1.65 µM) due to enhanced redox modulation and PI3K/Akt pathway inhibition .
  • Thiocyanate derivatives : More active against HT-29 colon (IC₅₀: 1.09–3.24 µM) and A549 lung (IC₅₀: 2.13–5.53 µM) cancers, likely due to stronger electrophilic interactions with tubulin .

Advanced: How to address cytotoxicity discrepancies across cancer cell lines?

Answer: Variations arise from:

  • Cell line-specific factors : Expression of drug efflux pumps (e.g., P-gp) in resistant lines (e.g., CEM-VCR R) reduces efficacy .
  • Assay conditions : Differences in incubation time (48 vs. 72 hr) and metabolic activity readouts (MTT vs. CCK-8) impact IC₅₀ values .
    Mitigation : Use isogenic cell pairs (e.g., drug-sensitive vs. resistant) and standardized protocols .

Basic: What analytical methods confirm structure and purity?

Answer:

  • ¹H/¹³C NMR : Confirms alkyl chain integration and aromatic substitution patterns .
  • HRMS : Validates molecular mass (e.g., C₁₂H₈O₂N₂Br₂S requires 401.8668; observed 401.8675) .
  • Melting point : Sharp ranges (e.g., 131–133°C) indicate purity .

Advanced: Strategies to evade multidrug resistance mechanisms?

Answer:

  • Colchicine site binding : Retains activity in 2-methoxyestradiol-resistant cells with β-tubulin mutations .
  • Liposomal encapsulation : Enhances cellular uptake and bypasses P-gp efflux (e.g., N-AI-loaded liposomes) .

Basic: In vitro assays for biological evaluation?

Answer:

  • Cytotoxicity : CCK-8 or MTT assays (48–72 hr incubation) .
  • Tubulin polymerization : Spectrophotometric monitoring of microtubule assembly .
  • Cell cycle analysis : Flow cytometry post-staining with PI/RNase .

Advanced: Designing dual tubulin/Akt inhibition studies?

Answer:

Tubulin polymerization assays : Compare IC₅₀ values with colchicine .

Akt phosphorylation : Western blotting for phospho-Akt (Ser473) .

Synergy analysis : Combination index (CI) via CompuSyn software .

Contradiction: Why do some derivatives enhance IL-1β without affecting ATP responses?

Answer:
N-alkylisatins (e.g., 5,7-dibromo-N-(p-methoxybenzyl)isatin) enhance IL-1β secretion in macrophages via downstream signaling (e.g., NLRP3 inflammasome activation) rather than direct P2X7 receptor modulation . ATP-induced dye uptake and cell death remain unaffected, suggesting pathway-specific effects .

Advanced: Computational methods for tubulin binding predictions?

Answer:

  • Molecular docking : AutoDock Vina for colchicine site occupancy .
  • Competition assays : Displacement of [³H]colchicine in tubulin-binding experiments .
  • MD simulations : GROMOS force fields to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.